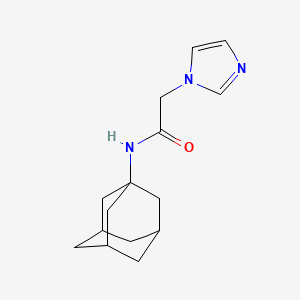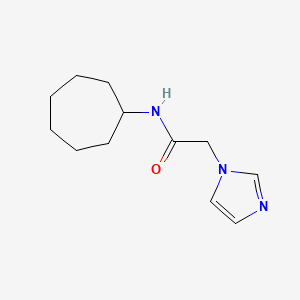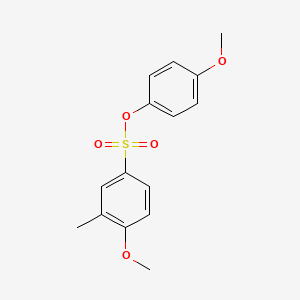![molecular formula C17H25N3O2 B7496626 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B7496626.png)
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in many biologically active molecules. The presence of the piperazine ring often imparts beneficial pharmacokinetic properties to the compound, making it a valuable scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide typically involves a multi-step process. One common synthetic route starts with commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene. The initial step involves the condensation of these two reactants, followed by catalytic hydrogenation to reduce the nitro group. The resulting intermediate is then treated with 6-chloro-N-methylpyrimidin-4-amine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanoic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor modulation and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound finds applications in the production of pharmaceuticals and other bioactive molecules.
作用机制
The mechanism of action of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction often involves binding to the active site of the target protein, leading to inhibition or activation of its function .
相似化合物的比较
Similar Compounds
- N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]pentanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]hexanamide
Uniqueness
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of the ethyl group on the piperazine ring. These structural elements contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-15-8-6-14(7-9-15)17(22)20-12-10-19(4-2)11-13-20/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALZXUGFYDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)

![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)

